molecular formula C17H31N3O6 B13139620 (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid

Cat. No.: B13139620
M. Wt: 373.4 g/mol
InChI Key: HYWVMWMSZJEAHA-GFCCVEGCSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid is a complex organic compound that features a piperazine ring and two tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.

    Introduction of Boc Groups: The tert-butoxycarbonyl groups are introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling Reaction: The protected piperazine is then coupled with ®-2-amino-3-hydroxypropanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large quantities of ethylenediamine and dihaloalkane are reacted to form the piperazine ring.

    Automated Boc Protection: Automated systems are used to introduce Boc groups efficiently.

    High-Throughput Coupling: High-throughput reactors facilitate the coupling reaction, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can remove the Boc protecting groups, revealing the amine functionalities.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amine sites.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Deprotected amine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Protecting Group: The Boc groups serve as protecting groups in multi-step organic syntheses.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to enzyme substrates.

Medicine

    Drug Development: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc groups protect the amine functionalities, allowing the compound to interact with specific sites on the target molecules. Upon deprotection, the free amines can form hydrogen bonds or ionic interactions with the target, modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(4-piperazin-1-yl)propanoic acid: Lacks the Boc protecting groups.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid: The enantiomer of the compound .

    N-Boc-piperazine: Contains only one Boc group and a piperazine ring.

Uniqueness

    Dual Boc Protection: The presence of two Boc groups provides enhanced stability and protection during synthetic processes.

    Chirality: The ®-configuration imparts specific stereochemical properties, making it suitable for enantioselective syntheses.

Properties

Molecular Formula

C17H31N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C17H31N3O6/c1-16(2,3)25-14(23)18-12(13(21)22)11-19-7-9-20(10-8-19)15(24)26-17(4,5)6/h12H,7-11H2,1-6H3,(H,18,23)(H,21,22)/t12-/m1/s1

InChI Key

HYWVMWMSZJEAHA-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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